molecular formula C16H12O5 B4188744 4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B4188744
M. Wt: 284.26 g/mol
InChI Key: ZAFJHPAMYGFKKI-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core structure substituted with dimethyl groups and a furoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the esterification of 7-hydroxy-4,8-dimethylcoumarin with furoic acid or its derivatives. One common method includes the activation of the carboxylic acid group of furoic acid using a coupling reagent such as N,N’-carbonyldiimidazole, followed by reaction with the hydroxy group of the coumarin under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The furoate ester moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and DNA gyrase, which are crucial for the survival of certain pathogens. Additionally, it can modulate reactive oxygen species levels, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is unique due to its specific ester moiety, which imparts distinct chemical and biological properties. Its furoate group contributes to its enhanced antimicrobial and anti-inflammatory activities compared to other similar coumarin derivatives .

Properties

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-8-14(17)21-15-10(2)12(6-5-11(9)15)20-16(18)13-4-3-7-19-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJHPAMYGFKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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